Potassium 4-hydroxyphenyl sulfate

Vue d'ensemble

Description

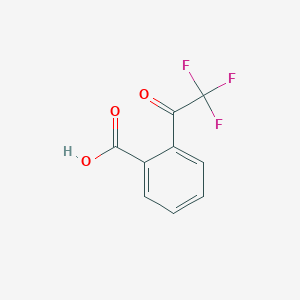

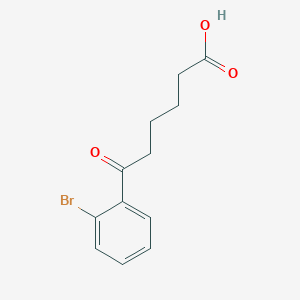

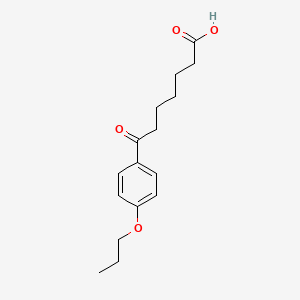

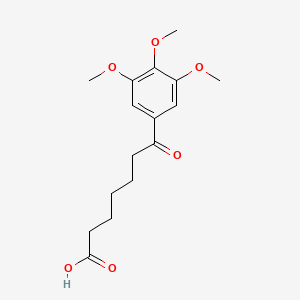

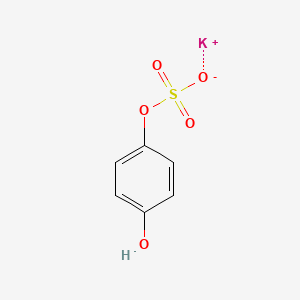

Potassium 4-hydroxyphenyl sulfate is a chemical compound that is related to various research areas, including organic synthesis, surfactant chemistry, and crystal engineering. It is a sulfate ester, which is a class of organic compounds that contain a sulfate group attached to an organic moiety. In the context of the provided papers, this compound is mentioned as a major constituent of urinary bladder calculi in rats, suggesting its biological relevance and potential impact on health .

Synthesis Analysis

The synthesis of related sulfate compounds has been explored in several studies. For instance, the synthesis of 4'-hydroxypropranolol sulfate, a major metabolite of propranolol, was achieved using a multi-step process starting from 1,4-naphthoquinone, which involved reduction, alkylation, sulfation, and amination steps . Although this is not the synthesis of potassium 4-hydroxyphenyl sulfate, it provides insight into the general approach for synthesizing sulfate esters. Additionally, the production of potassium sulfate from potassium hydrosulfate solutions using alcohols has been studied, which could be relevant to the synthesis of potassium 4-hydroxyphenyl sulfate .

Molecular Structure Analysis

The molecular structure of potassium 4-hydroxyphenyl sulfate can be inferred from studies on similar potassium sulfate compounds. For example, the crystal structure of potassium p-nitrophenyl sulfate was determined, revealing a three-dimensional network formed by the anions and potassium cations . The structure of potassium sulfate at various temperatures was also studied, confirming its orthorhombic space group and providing details on the temperature dependence of lattice constants . These studies contribute to our understanding of the structural characteristics of sulfate salts.

Chemical Reactions Analysis

Chemical reactions involving potassium sulfate compounds have been investigated, such as the inverse electron demand Diels-Alder reactions catalyzed by potassium hydrogen sulfate . Although this does not directly involve potassium 4-hydroxyphenyl sulfate, it highlights the catalytic potential of related potassium sulfate compounds in organic synthesis. The mechanism of dyeing potassium sulfate, where dye molecules become encapsulated within crystal growth sectors, also provides insight into the interactions of sulfate ions with organic molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium sulfate compounds have been extensively studied. The solubilities and critical micelle concentrations (CMC) of potassium alkyl sulfates in various solvents were measured, providing information on the effects of hydroxy compounds on these properties . The bond length-reactivity correlations for sulfate monoesters were discussed in the context of the crystal structure of potassium 4-nitrophenyl sulfate, which may have implications for the reactivity of potassium 4-hydroxyphenyl sulfate . Additionally, the characterization of hydroxy-biphenyl-O-sulfates in urine and urine crystals induced by biphenyl and KHCO3 administration in rats provides valuable information on the biological aspects and solubility properties of these compounds .

Applications De Recherche Scientifique

Potassium in Agriculture

Potassium (K) is crucial for plant growth, affecting various physiological processes. Research emphasizes the need for understanding potassium's role in soil and plant systems for improved crop nutrition and quality. Studies have explored potassium's impact on stress situations in plants, including disease resistance and tolerance to environmental stresses such as drought, frost, and salinity. These findings suggest a potential for developing more efficient fertilizers and agricultural practices that optimize potassium use for better crop resilience and nutritional value (Römheld & Kirkby, 2010).

Clean Utilization of Potassic Rocks

Advancements in processing potassic rocks to extract potassium salts have significant implications for sustainable agriculture and environmental protection. Innovative methods have been developed for the clean utilization of potassic rocks, allowing for the extraction of potassium in forms more accessible for plant uptake. This research offers pathways to reduce reliance on imported potash fertilizers, improve fertilizer application patterns, and enhance the overall efficiency of potassium use in agriculture (Ma Hongwen et al., 2015).

Potassium-Ion Batteries

Potassium-based batteries, including potassium-ion and post-potassium-ion batteries, are being researched as economical and sustainable alternatives to lithium-ion batteries for energy storage. These batteries offer potential advantages in terms of cost, abundance of materials, and energy density. Studies are focusing on overcoming challenges related to electrode materials, electrolytes, and battery design to enhance the performance and reliability of potassium-based energy storage systems. The advancement in this area could lead to more sustainable and efficient energy storage solutions for various applications (Q. Yao & Changbao Zhu, 2020).

Environmental Safety and Surfactants

Research on the environmental impact of surfactants, including those related to potassium-based compounds, is crucial for assessing and ensuring the safety of these chemicals when used in consumer products. Comprehensive reviews of the environmental fate, toxicity, and risk assessments of major surfactant classes have demonstrated their safe use at current levels, contributing to informed regulatory policies and practices aimed at minimizing environmental risks (C. Cowan-Ellsberry et al., 2014).

Propriétés

IUPAC Name |

potassium;(4-hydroxyphenyl) sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O5S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4,7H,(H,8,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQHUXZXYUBUPX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

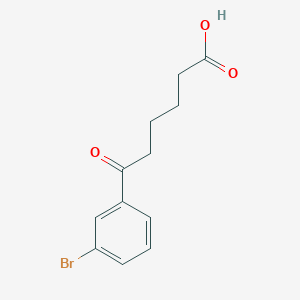

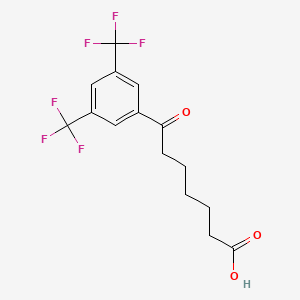

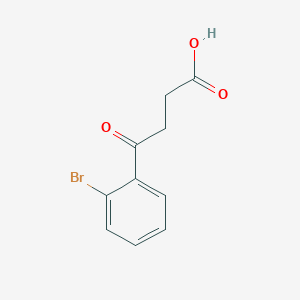

C1=CC(=CC=C1O)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5KO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37067-27-9 | |

| Record name | Potassium p-hydroxyphenyl sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037067279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium p-hydroxyphenyl sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.